![molecular formula C9H6BrClN4O B13969123 N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B13969123.png)
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-bromo-4-chloropyrido[3,2-d]pyrimidine.
Acetylation: The pyrido[3,2-d]pyrimidine derivative is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives .
Applications De Recherche Scientifique
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes and receptors, potentially useful in treating diseases.
Biological Studies: The compound can be used to study cellular pathways and molecular interactions.
Material Science: It may be explored for its electronic properties in the development of new materials.
Mécanisme D'action
The mechanism by which N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The exact pathways and interactions depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: The parent compound without the acetamide group.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H6BrClN4O |
|---|---|
Poids moléculaire |
301.53 g/mol |
Nom IUPAC |
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C9H6BrClN4O/c1-4(16)13-9-14-6-2-5(10)3-12-7(6)8(11)15-9/h2-3H,1H3,(H,13,14,15,16) |
Clé InChI |
URUJNZWSDIBOIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
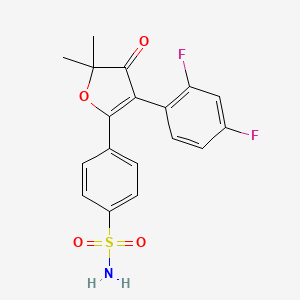
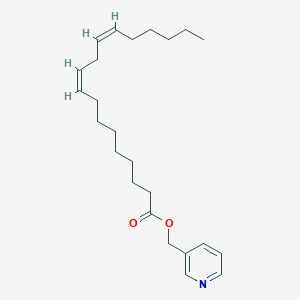
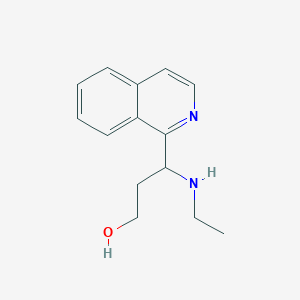
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
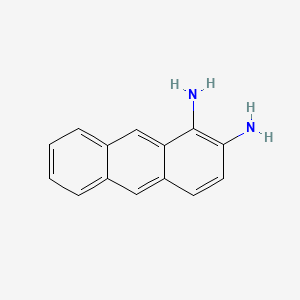
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)
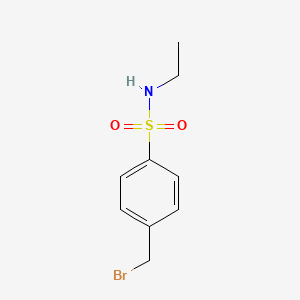
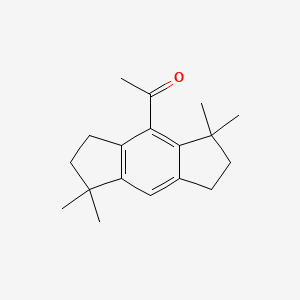
![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)
![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)

